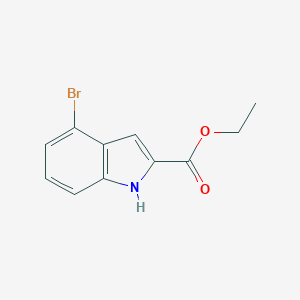
Ethyl 4-bromo-1H-indole-2-carboxylate
Cat. No. B035526
Key on ui cas rn:
103858-52-2
M. Wt: 268.11 g/mol
InChI Key: KNPDUPLMXYEJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06436965B1
Procedure details


A solution of 23 mL of ethyl azidoacetate and 7.6 mL of 2-bromobenzaldehyde in 40 mL ethanol was added dropwise to a solution of 4.5 g sodium in 180 mL ethanol, in a bath at −10° C., at a rate such that the reaction temperature does not rise above 8° C. After the addition is complete, the mixture is stirred at 5-10° C. for 30 min. The reaction mixture is then poured into a mixture of 28 g of NH4Cl in 1 L ice, and extracted with 1:4 CH2Cl2hexane. The organic phase is filtered through 150 mL silica gel, which is rinsed with 200 mL of the same solvent. This is evaporated to near dryness, diluted with 300 mL xylene, and stabilised with 60 mg of 2,5-di-t-butylhydroquinone. This mixture is heated with a distillation head until 50 mL of xylene has distilled. The mixture is cooled and evaporated in vacuo to a volume of 80 mL, which is diluted with 80 mL of hexane. A white solid forms upon cooling to 0° C., which is filtered off.






[Compound]
Name
ice
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-].[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=O.[Na].[NH4+].[Cl-]>C(O)C>[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:12]=1[CH:13]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1]2 |f:3.4,^1:18|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
7.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 5-10° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not rise above 8° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1:4 CH2Cl2hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic phase is filtered through 150 mL silica gel, which
|
WASH
|
Type
|
WASH
|
|
Details
|
is rinsed with 200 mL of the same solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 300 mL xylene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture is heated with a distillation head until 50 mL of xylene
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
has distilled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo to a volume of 80 mL, which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is diluted with 80 mL of hexane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A white solid forms upon cooling to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
which is filtered off
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C2C=C(NC2=CC=C1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
